molecular formula C15H17BrO3 B4979941 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione

Cat. No. B4979941
M. Wt: 325.20 g/mol
InChI Key: MUUYYPIDNILNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, also known as BPTMD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is not fully understood, but it is thought to work by inhibiting the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione may have an effect on the cell cycle, causing cancer cells to stop dividing and eventually die.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to decrease the level of reactive oxygen species (ROS) in cancer cells, which can cause damage to DNA and other cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for developing new cancer treatments. However, one limitation of using 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is that it may have off-target effects on normal cells, which could lead to unwanted side effects.

Future Directions

There are many potential future directions for research on 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione. One area of interest is in developing new cancer treatments that utilize 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione as a key component. Another area of research could focus on understanding the mechanism of action of 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in more detail, which could lead to the development of more potent and selective compounds. Additionally, 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione could be studied for its potential applications in other fields, such as anti-inflammatory and anti-bacterial agents.

Synthesis Methods

6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized using a simple and efficient method that involves the reaction of 3-bromobenzaldehyde with 2,4-pentanedione in the presence of a catalytic amount of piperidine. The resulting product is then treated with sodium borohydride to yield 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione in high yield and purity.

Scientific Research Applications

6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 6-(3-bromophenyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to have anti-inflammatory, antioxidant, and anti-bacterial properties.

properties

IUPAC Name

6-(3-bromophenyl)-3,3,5,5-tetramethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c1-14(2)11(9-6-5-7-10(16)8-9)19-13(18)15(3,4)12(14)17/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUYYPIDNILNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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